molecular formula C15H23N3O B7512997 N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide

N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide

Cat. No. B7512997
M. Wt: 261.36 g/mol
InChI Key: HDUNEKRVZDKSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide, also known as CX-5461, is a small molecule inhibitor that specifically targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the transcription of ribosomal RNA (rRNA), which is essential for ribosome biogenesis and protein synthesis. CX-5461 has gained significant attention in the scientific community due to its potential as a cancer therapeutic agent.

Mechanism of Action

N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide specifically binds to the DNA-binding cleft of Pol I, preventing its interaction with DNA and inhibiting its ability to initiate transcription. This results in a decrease in rRNA synthesis and ribosome biogenesis, leading to the induction of DNA damage response pathways and ultimately cell death.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage response pathways, leading to the activation of p53 and other pro-apoptotic proteins. Additionally, this compound has been shown to induce senescence in cancer cells, leading to a decrease in tumor growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide in lab experiments is its specificity for Pol I transcription, allowing for targeted inhibition of rRNA synthesis. However, one limitation is its potential toxicity to normal cells, as Pol I transcription is also essential for normal cellular function.

Future Directions

There are several potential future directions for the study of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide. One direction is the development of combination therapies, as this compound has shown efficacy in preclinical models when used in combination with other cancer therapeutics. Additionally, further studies are needed to better understand the potential toxicities of this compound and its effects on normal cellular function. Finally, clinical trials are needed to determine the safety and efficacy of this compound in human patients with various cancer types.

Synthesis Methods

The synthesis of N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide involves several steps, including the reaction of 4-cyano-2-(dimethylamino)pyridine with cyclohexyl isocyanate, followed by the addition of N-methylmorpholine and tert-butyl carbamate. The resulting product is then subjected to hydrolysis and purification to obtain this compound in its pure form.

Scientific Research Applications

N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit Pol I transcription in cancer cells, leading to a decrease in rRNA synthesis and ultimately inducing cell death. This compound has demonstrated efficacy in preclinical models of various cancer types, including breast, ovarian, and hematological malignancies.

properties

IUPAC Name

N-cyclohexyl-2-(dimethylamino)-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-17(2)14-11-12(9-10-16-14)15(19)18(3)13-7-5-4-6-8-13/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUNEKRVZDKSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.